Tataramide B Demonstrates 50% Lower α-Amylase IC50 and 33% Lower α-Glucosidase IC50 Compared to Acarbose
In a direct comparative study using in vitro enzyme inhibition assays, Tataramide B (Grossamide) exhibited potent dual inhibition of α-amylase and α-glucosidase. Against α-amylase, Tataramide B displayed an IC50 of 44.4 ± 5 μM, which is 50% lower (i.e., more potent) than the clinical reference drug acarbose (IC50: 89 μM). For α-glucosidase, Tataramide B showed an IC50 of 72 ± 5 μM, representing a 33% improvement over acarbose (IC50: 108 μM) [1]. Molecular dynamics simulations further revealed a persistent hydrogen bond network with GLN63 (91% occupancy) critical for α-amylase inhibition, a binding feature not observed with acarbose [1].
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | α-Amylase IC50: 44.4 ± 5 μM; α-Glucosidase IC50: 72 ± 5 μM |
| Comparator Or Baseline | Acarbose: α-Amylase IC50 = 89 μM; α-Glucosidase IC50 = 108 μM |
| Quantified Difference | 50% lower IC50 (α-amylase); 33% lower IC50 (α-glucosidase) |
| Conditions | In vitro enzyme inhibition assay; concentrations not specified; pH and temperature standard for enzyme assays |
Why This Matters
Superior potency combined with a van der Waals-driven binding mode distinct from acarbose may translate to improved tolerability and reduced gastrointestinal side effects, supporting prioritization for antidiabetic drug discovery programs.
- [1] Iqbal, M. J., et al. 'Integrated computational and experimental evaluation of grossamide as a natural product scaffold for dual carbohydrase inhibition in diabetes.' Journal of Computer-Aided Molecular Design, 2025, 39(2), 122. View Source
